![molecular formula C8H13IO B2839884 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane CAS No. 2171897-50-8](/img/structure/B2839884.png)

5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

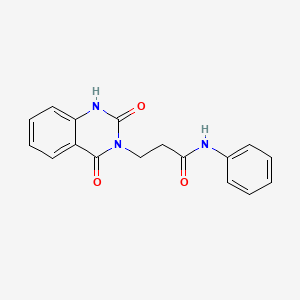

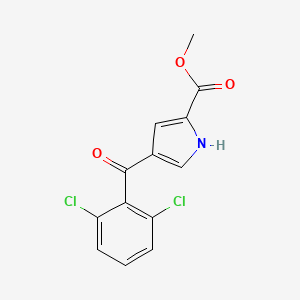

The compound “5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane” is a bicyclic compound with an oxygen atom and an iodomethyl group attached. The bicyclic structure is made up of three rings sharing two common bonds, with the oxygen atom likely contributing to one of the rings .

Molecular Structure Analysis

The molecular structure of “5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane” would likely be characterized by the presence of a bicyclic ring system, an oxygen atom, and an iodomethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of “5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane” would likely be influenced by the presence of the iodomethyl group and the oxygen atom within the bicyclic structure. The iodine atom could potentially be a site for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the iodomethyl group) would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework, which includes compounds like 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane, is a critical structural element in several biologically significant compounds. It is found in insect pheromones, plant growth regulators, and carbohydrate compounds. Many oxabicyclo[3.2.1]octanes serve as initial compounds for synthesizing oxygen heterocyclic natural molecules, particularly in the pyran or furan series (Ievlev et al., 2016).

Photorearrangement in Synthetic Photochemistry

5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane derivatives have been studied in the context of synthetic photochemistry. For example, irradiations of certain derivatives in benzene or methanol produce oxatricyclo octane diones. This type of research contributes to understanding how light and chemical structures interact, which is valuable in various scientific applications, including material science and photodynamic therapy (Mori et al., 1988).

Novel Design in Oxidative Sulfonamidation

The compound plays a role in the synthesis of diazabicyclo[3.2.1]octane frameworks through oxidative systems. This process represents a one-pot, two-step route to creating such systems, which are valuable in developing new chemical syntheses and pharmaceuticals (Shainyan et al., 2014).

Formation of Oxabicyclo Octanes via Cationic Iodocyclization

Research has also focused on forming oxabicyclo octanes, including 6-oxabicyclo[3.2.1]octane, via cationic iodocyclization. This method is significant for creating specific molecular frameworks used in various synthetic and medicinal chemistry applications (Nichols, 2003).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of oxabicyclo[3.2.1]octane derivatives, including those related to 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane, has been achieved using a platinum-containing carbonyl ylide approach. This method is important for creating enantiomerically enriched compounds, which have applications in drug development and chiral chemistry (Ishida et al., 2010).

Mechanism of Action

Target of Action

It is known that similar compounds, such as rhamnofolane, tigliane, and daphnane diterpenoids, display a broad range of biological activities such as antiviral, anticancer, anti-hiv, immunomodulatory, and neurotrophic activities .

Mode of Action

The exact mode of action of 5-(Iodomethyl)-6-oxabicyclo[32It is known that the compound is constructed through a [3 + 2] imcc (intramolecular [3 + 2] cross-cycloaddition) process . This process results in a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological pathways due to their broad range of biological activities .

Result of Action

Similar compounds have been shown to have antiviral, anticancer, anti-hiv, immunomodulatory, and neurotrophic effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Future Directions

The future research directions for “5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane” would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, future research could focus on drug development processes. If it’s a useful reagent or intermediate in chemical reactions, future research could focus on optimizing its synthesis and exploring its reactivity .

properties

IUPAC Name |

5-(iodomethyl)-6-oxabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO/c9-6-8-3-1-2-7(4-8)5-10-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLICCKYLRPXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(OC2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2839801.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839803.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)